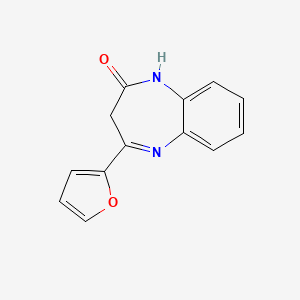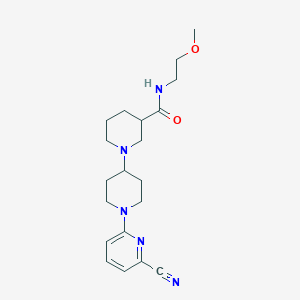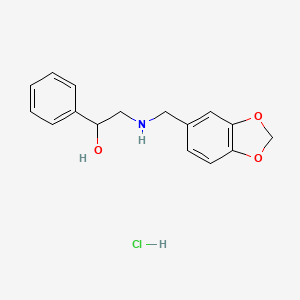
4-(2-furyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-furyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a heterocyclic compound that features a benzodiazepine core fused with a furan ring. This compound is of interest due to its potential pharmacological properties and its structural uniqueness, which combines the characteristics of both benzodiazepines and furans.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-furyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one typically involves the condensation of a furan derivative with a benzodiazepine precursor. One common method includes the use of a base-promoted domino reaction of β-keto compounds with vinyl dichlorides under operationally simple reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of biomass-derived furfural as a starting material. The conversion of furfural to the desired furan derivative can be achieved through catalytic processes that adhere to the principles of green chemistry .
Chemical Reactions Analysis
Types of Reactions
4-(2-furyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzodiazepine core can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydrobenzodiazepines.
Substitution: Halogenated benzodiazepine derivatives.
Scientific Research Applications
4-(2-furyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use as a pharmaceutical agent due to its unique structural properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-furyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets. The benzodiazepine core is known to interact with gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA in the central nervous system . The furan ring may contribute to additional biological activities through its interaction with other molecular pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-furyl)-3-buten-2-one: A furan derivative used as a precursor for liquid hydrocarbon fuels.
2,5-furandicarboxylic acid: A furan derivative used in the production of bio-based plastics.
Properties
IUPAC Name |
4-(furan-2-yl)-1,3-dihydro-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c16-13-8-11(12-6-3-7-17-12)14-9-4-1-2-5-10(9)15-13/h1-7H,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJLKJWDGDZCLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2NC1=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-methylphenyl)(4-pyridinyl)methyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5384355.png)
![[3-(4-Phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-pyridin-4-ylmethanone](/img/structure/B5384371.png)

![N-[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino]-4-ethoxybenzamide](/img/structure/B5384385.png)
![1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-2-(1-pyrrolidinylcarbonyl)piperazine](/img/structure/B5384398.png)
![4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B5384409.png)
![4-benzyl-3-ethyl-1-[(5-ethyl-2-pyridinyl)methyl]-1,4-diazepan-5-one](/img/structure/B5384410.png)

![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}indane-1-carboxamide](/img/structure/B5384428.png)
![7-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5384435.png)
![3-(2-fluorophenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}propanamide](/img/structure/B5384437.png)
![5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5384442.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride](/img/structure/B5384447.png)
![N-(2-chlorophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B5384451.png)
